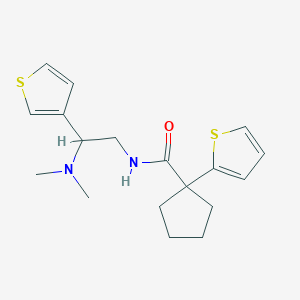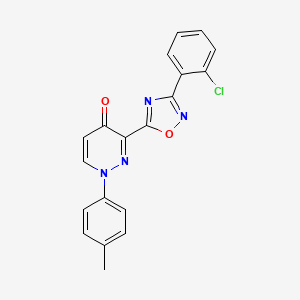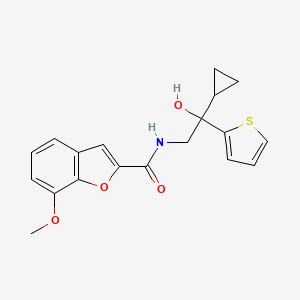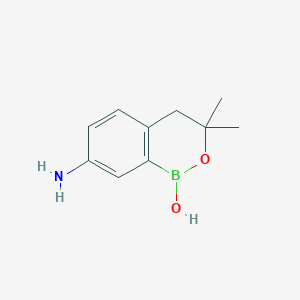
7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. The ring is substituted with a 2,5-difluorophenyl group and a 2-methoxyphenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfur and nitrogen in the seven-membered ring, the fluorine atoms on the phenyl ring, and the methoxy and sulfonyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the nature of its substituents. The sulfur and nitrogen in the ring, the fluorine atoms on the phenyl ring, and the sulfonyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like sulfur and nitrogen) would all play a role .Scientific Research Applications
Synthesis and Chemical Properties
- Novel substituted 1,5-benzothiazepines containing sulfonyl moieties have been synthesized, demonstrating the utility of sulfonyl groups in chemical synthesis and the potential for creating compounds with varied biological activities (Chhakra et al., 2019). These studies showcase how sulfonyl and thiazepane derivatives can be synthesized and modified for potential applications in medicinal chemistry and materials science.
Medicinal Chemistry Applications
- Sulfonamide derivatives, including those related to thiazepane structures, have shown antiviral activities, indicating the potential use of such compounds in developing antiviral drugs (Chen et al., 2010). This suggests that derivatives of "7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane" could be explored for their antiviral properties.
Material Science Applications
- Poly(arylene ether sulfone)s with sulfonated side chains have been studied for their applications as proton exchange membranes in fuel cells, indicating the relevance of sulfonyl-containing compounds in energy-related applications (Kim et al., 2008). Such studies highlight the potential of sulfone derivatives in developing materials for sustainable energy technologies.
Organic Synthesis and Catalysis
- The use of sulfones in Julia-Kocienski olefination reactions showcases the utility of sulfone derivatives in organic synthesis, offering pathways to synthesize complex molecules with high stereoselectivity (Alonso et al., 2005). This indicates that compounds like "7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane" could play a role in facilitating complex synthetic transformations.
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-(2-methoxyphenyl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3S2/c1-24-16-4-2-3-5-18(16)26(22,23)21-9-8-17(25-11-10-21)14-12-13(19)6-7-15(14)20/h2-7,12,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSDLDGLQONINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-Difluorophenyl)-4-((2-methoxyphenyl)sulfonyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)




![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)


![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)



